2-hexa-2,4-diynylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172923-89-6 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-hexa-2,4-diynylnaphthalene |
InChI |
InChI=1S/C16H12/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,8H2,1H3 |
InChI Key |
SRYARTHJKAESGC-UHFFFAOYSA-N |
SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Synonyms |
1-(2'-naphthyl)hexa-2,4-diyne santolindiacetylene |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hexa 2,4 Diynylnaphthalene
Strategies for Diynylnaphthalene Core Construction
Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. frontiersin.orgnih.gov For the synthesis of diynes and the coupling of alkynes to aromatic systems, copper and palladium catalysts are of particular importance. scispace.comnih.gov
The oxidative coupling of terminal alkynes, often referred to as the Glaser or Glaser-Hay coupling, is a direct method for the synthesis of symmetrical 1,3-diynes. rsc.org This reaction involves the use of a copper salt as a catalyst and an oxidant to facilitate the formation of the C(sp)-C(sp) bond. nih.govrsc.org A variety of copper catalysts and oxidants have been developed to promote this transformation under mild conditions. scispace.comnih.gov
The general mechanism of copper-catalyzed homocoupling involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. Oxidation of this intermediate to a copper(II) species, followed by reductive elimination, yields the diyne product and regenerates the copper(I) catalyst. ub.edu Some modern protocols utilize air as a green oxidant and can proceed without the need for additional ligands or bases. rsc.org The choice of solvent, temperature, and catalyst system can influence the reaction efficiency and yield.
| Copper Catalyst | Oxidant | Base/Additive | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| CuBr | Di-tert-butyldiaziridinone | None | CH3CN | Base-free, mild conditions, good yields for various terminal alkynes. | scispace.comnih.gov |
| Cu(OAc)2 | Pyridine | Pyridine (as base and solvent) | Pyridine | Classic Eglinton coupling conditions. | ub.edu |
| Cu3(BTC)2 MOF | Air | None | Various | Heterogeneous, reusable catalyst, environmentally friendly oxidant. | rsc.org |
| Not specified | Air | None | Water | Green chemistry approach, eliminates need for ligands and expensive catalysts. | rsc.org |
The Sonogashira reaction is a powerful and widely used method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. mdpi.com This reaction is fundamental for attaching an alkynyl group to a naphthalene (B1677914) ring. The catalytic cycle typically involves a palladium(0) species and often a copper(I) co-catalyst. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (or direct reaction with the alkyne) and subsequent reductive elimination to afford the arylalkyne product. acs.org
Numerous advancements have been made to the Sonogashira protocol, including the development of copper-free conditions and the use of various palladium catalysts and ligands to improve efficiency and functional group tolerance. google.com These methodologies allow for the coupling of a pre-formed hexa-2,4-diynyl moiety with a functionalized naphthalene halide or triflate, or the sequential coupling of smaller alkyne units to a di-halogenated naphthalene.
| Palladium Catalyst | Co-catalyst/Additive | Base | Solvent | Substrates | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 / CuI | None | Amine (e.g., Et2NH) | Amine | Aryl halides and terminal alkynes (classic Sonogashira). | acs.org |
| Pd(OAc)2 | None | Tetrabutylammonium acetate | Not specified | Aryl iodides and bromides with terminal alkynes at room temperature. | google.com |
| Pd(OAc)2 | None | None | DMF | Diaryltitanocenes and terminal alkynes. | mdpi.com |
| PdCl2(PPh3)2 / CuI | None | Not specified | Not specified | Used in dehydrohalogenation protocols for polyyne synthesis. | nih.gov |
Dehydrohalogenation and Elimination Routes to Polyynic Frameworks
An alternative strategy for the construction of the diyne or polyyne framework involves elimination reactions, most commonly dehydrohalogenation. researchgate.net This method typically starts with a saturated or partially saturated hydrocarbon that is halogenated and subsequently treated with a strong base to induce a twofold elimination of a hydrogen halide (HX). uomustansiriyah.edu.iq For instance, the treatment of a 1,2-dihaloalkane with a strong base like potassium hydroxide (B78521) or sodium amide can lead to the formation of an alkyne. uomustansiriyah.edu.iq
This approach can be extended to create conjugated polyynes. The dehydrohalogenation of specifically designed halogen-containing polymers or precursors can yield polyynic structures. researchgate.net While perhaps less common for the specific synthesis of 2-hexa-2,4-diynylnaphthalene in laboratory settings compared to coupling reactions, these elimination routes represent a fundamental approach to alkyne and polyyne synthesis. thieme.denih.gov
Precursor Synthesis and Functionalization Relevant to this compound
The successful synthesis of the target molecule is highly dependent on the availability of suitably functionalized precursors. For this compound, the preparation of naphthalene-substituted alkynes is a key step.
Preparation of Naphthalene-Substituted Propargyl Alcohol Derivatives
Propargyl alcohols are versatile intermediates in organic synthesis. sci-hub.se Naphthalene-substituted propargyl alcohols can be readily prepared through the reaction of a naphthaldehyde with a metal acetylide. ajol.info For example, 1-naphthaldehyde (B104281) can be treated with the lithium salt of an appropriate terminal alkyne at low temperatures to yield the corresponding naphthalene-substituted propargyl alcohol. ajol.info
These propargylic alcohols can then serve as precursors for the diynylnaphthalene core. For instance, they can undergo coupling reactions or be converted to other functional groups that facilitate the subsequent construction of the diyne chain. Electrophilic cyclization of certain arene-containing propargylic alcohols can also lead to the formation of substituted naphthalenes, highlighting another synthetic utility of these intermediates. nih.govacs.org
A general synthetic route involves the deprotonation of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) to generate a lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of a naphthaldehyde, and subsequent aqueous workup yields the desired naphthalene-substituted propargyl alcohol. ajol.info
Synthetic Routes to Hexa-2,4-diyne and its Functionalized Analogues
The construction of the hexa-2,4-diyne backbone is a critical step in the synthesis of this compound. Several methodologies have been developed for the synthesis of hexa-2,4-diyne and its derivatives, often starting from smaller, readily available precursors.
A prominent method for the synthesis of the foundational precursor, hexa-2,4-diyne-1,6-diol, involves the reaction of diacetylene with formaldehyde. This reaction is typically carried out in the presence of a silver catalyst. google.com The process can be conducted in water, but the use of a polar organic solvent has been shown to improve the reaction. google.com Suitable solvents include lactams, lactones, esters, acid amides, glycols, and alkylated ureas, with a water to polar organic solvent ratio of 1:1 to 1:3 being effective. google.com The reaction is generally performed at temperatures ranging from 0° to 150° C and pressures from 0.01 to 10 bar. google.com
Further functionalization of hexa-2,4-diyne-1,6-diol opens avenues to a variety of analogues. For instance, it can be converted to 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) by reacting it with p-toluenesulfonyl chloride. researchgate.net This transformation is significant as the tosylate groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions to introduce other functionalities.
Another versatile approach to functionalized diynes involves coupling reactions. The Cadiot-Chodkiewicz coupling, for example, can be employed to synthesize unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. This strategy could be adapted to construct the hexa-2,4-diyne framework by coupling appropriate C3 fragments.
More advanced strategies for the synthesis of functionalized diynes include carbenoid rearrangements. researchgate.net For example, a one-pot synthesis can form a polyyne framework from a dibromoolefin precursor, with the resulting lithium acetylide being trapped in situ with an electrophile to yield a functionalized diyne or triyne. researchgate.net
The Sonogashira coupling is another powerful tool for the synthesis of functionalized alkynes and diynes. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient for creating carbon-carbon bonds. spbu.ru An efficient strategy for synthesizing asymmetrically substituted enediynes fused to heterocyclic cores has been developed based on the Sonogashira coupling of ortho-functionalized iodoarenes with terminal diacetylenes. spbu.ru This methodology's tolerance for a variety of functional groups makes it highly adaptable for the synthesis of complex molecules. spbu.ru
A plausible synthetic route to this compound would likely involve a Sonogashira coupling between a suitable naphthalene precursor, such as 2-iodonaphthalene (B183038) or 2-ethynylnaphthalene, and a functionalized hexa-2,4-diyne synthon.
Optimization of Reaction Conditions, Selectivity, and Process Efficiency in this compound Synthesis
In the synthesis of the precursor hexa-2,4-diyne-1,6-diol from diacetylene and formaldehyde, several parameters can be tuned. The choice of a polar organic solvent over just water can significantly impact the reaction. google.com Temperature and pressure are also critical variables, with ranges of 0° to 150° C and 0.01 to 10 bar being reported. google.com For instance, carrying out the reaction at temperatures between 70° to 110° C and pressures from 0.1 to 1.5 bar, including at atmospheric pressure, has been specified. google.com The concentration of the silver catalyst, typically ranging from 0.001 to 5 wt %, also plays a crucial role. google.com
When employing coupling reactions like the Sonogashira coupling for the final assembly of this compound, the choice of catalyst, ligand, solvent, and temperature is paramount for achieving high selectivity and yield. For the coupling of aryl halides with terminal alkynes, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is commonly used in conjunction with a copper(I) co-catalyst (e.g., CuI). The selection of the amine base (e.g., triethylamine, diisopropylamine) and the solvent (e.g., tetrahydrofuran, dimethylformamide) can influence the reaction rate and the formation of side products.
For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, the optimization of the oxidant and solvent was found to be critical. scielo.brchemrxiv.org Silver(I) oxide was identified as a highly efficient oxidant, and acetonitrile (B52724) was found to provide a good balance between conversion and selectivity, while also being a "greener" solvent option. scielo.brchemrxiv.org Such findings highlight the importance of systematic screening of reaction components.
Modern approaches to reaction optimization are increasingly leveraging high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.orgbeilstein-journals.org These technologies allow for the rapid screening of a wide range of reaction parameters and the identification of optimal conditions with fewer experiments than traditional methods. beilstein-journals.org An autonomous self-optimizing flow reactor, for example, can integrate automation, artificial intelligence, and in-line analytics to streamline the optimization workflow, enhancing yield and minimizing waste. beilstein-journals.org Such advanced methodologies could be applied to the synthesis of this compound to efficiently navigate the complex interplay of variables and identify the most efficient and selective reaction conditions.
The table below summarizes key parameters that can be optimized for the synthesis of hexa-2,4-diyne precursors and the final coupling step to form this compound.
| Reaction Step | Parameter | Range/Options | Effect on |
| Hexa-2,4-diyne-1,6-diol Synthesis | Solvent | Water, Polar Organic Solvents (Lactams, Lactones, Esters) | Yield, Reaction Rate |
| Temperature | 0 - 150 °C | Reaction Rate, Selectivity | |
| Pressure | 0.01 - 10 bar | Reaction Rate | |
| Catalyst Concentration | 0.001 - 5 wt % Silver Catalyst | Reaction Rate, Cost-effectiveness | |
| Sonogashira Coupling | Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Yield, Selectivity |
| Copper(I) Co-catalyst | CuI | Reaction Rate | |
| Base | Triethylamine, Diisopropylamine | Reaction Rate, Side Product Formation | |
| Solvent | Tetrahydrofuran, Dimethylformamide, Acetonitrile | Solubility, Reaction Rate, Selectivity | |
| Temperature | Room Temperature to Reflux | Reaction Rate, Stability of Reactants/Products |
By carefully considering and optimizing these factors, the synthesis of this compound can be carried out with high efficiency and selectivity, providing a reliable route to this complex molecule.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hexa 2,4 Diynylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Diynylnaphthalene Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of 2-hexa-2,4-diynylnaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.
In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of the substitution pattern on the naphthalene core. The protons on the hexa-2,4-diyne chain would likely resonate in a region characteristic of acetylenic protons, though the conjugation with the naphthalene ring will influence their precise chemical shifts.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. irisotope.com The carbon atoms of the naphthalene ring are expected to produce signals in the aromatic region of the spectrum (approximately 120-135 ppm), with the carbon atom directly attached to the diyne substituent showing a distinct chemical shift. The sp-hybridized carbons of the diyne moiety would appear in a characteristic range (typically 65-90 ppm). Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed. slideshare.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene H | 7.5 - 8.5 | - |
| Diyne CH₃ | ~2.0 | ~15 |
| Naphthalene C | - | 120 - 135 |
| Diyne C (sp) | - | 65 - 90 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively establish the connectivity within this compound, two-dimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting the signals of the naphthalene protons to their corresponding carbon atoms, and the methyl protons of the diyne chain to their carbon. This provides a direct map of the C-H bonds within the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. nih.gov This technique would be instrumental in confirming the connection of the hexa-2,4-diyne chain to the 2-position of the naphthalene ring. Correlations would be expected between the protons on the naphthalene ring adjacent to the substitution site and the sp-hybridized carbons of the diyne chain. The stereochemistry of the molecule, if applicable, can also be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space interactions between protons.
The conjugation between the π-system of the naphthalene ring and the diyne chain has significant effects on the NMR spectra. This extended conjugation leads to a delocalization of electron density, which can cause a noticeable downfield shift (deshielding) of the protons and carbons within the conjugated system. The degree of this shift can provide qualitative information about the efficiency of the electronic communication between the two moieties. Furthermore, long-range proton-proton and proton-carbon couplings may be observed through the conjugated system, providing further evidence of its structure.
Mass Spectrometry for Molecular Structure Confirmation and Elemental Composition (e.g., High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact molecular weight, allowing for the unambiguous confirmation of its elemental composition (C₁₆H₁₀). The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass spectrometers can differentiate between molecules with very similar nominal masses. copernicus.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conjugation Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and the extent of conjugation. edinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the naphthalene ring would appear in the aromatic C-H region (~3000-3100 cm⁻¹). The most diagnostic feature would be the C≡C stretching vibrations of the diyne moiety. In a conjugated diyne, two C≡C stretching bands are expected, typically in the region of 2100-2250 cm⁻¹. The intensity of these bands can be influenced by the symmetry of the molecule. tandfonline.com
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For a molecule with a center of symmetry, vibrational modes that are IR-active are Raman-inactive, and vice versa. The C≡C stretching vibrations of the conjugated diyne are expected to give rise to strong signals in the Raman spectrum, often more intense than in the IR spectrum, due to the change in polarizability during the vibration. researchgate.netresearchgate.net The position and intensity of these bands can provide further confirmation of the conjugated diyne structure. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption, can be used to selectively enhance the vibrational modes associated with the conjugated π-system. oxinst.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C≡C Stretch (Diyne) | 2100 - 2250 (weak to medium) | 2100 - 2250 (strong) |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions and Conjugated Systems
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the extended conjugated system. Naphthalene itself exhibits characteristic absorption bands. omlc.org The addition of the conjugated diyne substituent will cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. mdpi.com This shift is a direct consequence of the extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fine structure of the absorption bands can also provide information about the vibrational levels of the excited electronic state. The electronic spectroscopy of polyynes has been a subject of study, and their absorption bands are known to shift to longer wavelengths with increasing chain length. u-pec.fr
Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons and their derivatives are fluorescent. nih.gov Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted relative to the absorption. The fluorescence quantum yield and lifetime are important photophysical parameters that can be measured to characterize the excited state properties of the molecule. The extent of conjugation and the rigidity of the molecular structure can significantly influence the fluorescence properties. The study of related phenylvinylacetylene isomers has shown that the electronic state character and potential for non-radiative decay pathways can be probed with fluorescence techniques. nih.gov
Reactivity and Transformational Pathways of 2 Hexa 2,4 Diynylnaphthalene
Polymerization Pathways of the Diacetylene Moiety
The diacetylene unit of 2-hexa-2,4-diynylnaphthalene is amenable to polymerization through several initiation methods, each influencing the resulting polymer structure and properties. The key pathways are solid-state topochemical polymerization, thermally initiated polymerization, and solution-phase polymerization.
Solid-State Topochemical Polymerization Mechanisms and Kinetics
Solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reaction proceeds within the crystal lattice with a minimum of atomic or molecular movement. sciengine.comwikipedia.orgrsc.org This process is highly dependent on the packing of the monomer units in the crystal. ulsu.ru For a successful topochemical polymerization to occur, the monomer molecules must be aligned in a specific arrangement that allows for a 1,4-addition reaction to proceed. wikipedia.orgnih.gov The resulting polydiacetylene chains are characterized by a unique conjugated backbone of alternating double and triple bonds. ulsu.ruresearchgate.net
The kinetics of solid-state polymerization of diacetylenes often exhibit an autocatalytic behavior, characterized by an induction period followed by a rapid increase in the reaction rate. nih.govresearchgate.net This has been attributed to the strain induced in the monomer lattice by the forming polymer chain. ulsu.ru A theory developed by Baughman suggests that the polymer is formed within the monomer lattice, which it does not perfectly match, and the resulting strain plays a crucial role in the reaction kinetics. ulsu.ru However, studies on various diacetylene monomers have shown that this theory may not be universally applicable, and other factors can influence the polymerization kinetics. ulsu.ru
The polymerization can be initiated by various stimuli, including heat, UV radiation, or high-energy radiation like gamma rays. wikipedia.orgnasa.gov The choice of initiation method can affect the reaction kinetics and the properties of the resulting polymer. ulsu.ru For instance, UV irradiation is a common method for initiating the polymerization of diacetylene monolayers. nih.govmdpi.com
Thermally Initiated Polymerization Processes and Energetics
Thermal initiation is a common method to induce the polymerization of diacetylenes in the solid state. wikipedia.orgnasa.gov The process is highly exothermic due to the formation of the conjugated polymer backbone. nih.gov Differential scanning calorimetry (DSC) is a key technique used to study the energetics of this thermal polymerization. nih.govacs.orgacs.org
The heat of polymerization for diacetylenes can vary significantly depending on the state of the monomer. For example, the heat of polymerization in the liquid-crystalline state has been reported to be dramatically higher than that in the crystalline phase. nih.gov This suggests that the molecular arrangement and mobility play a crucial role in the energetics of the polymerization process.
The kinetics of thermally stimulated solid-state polymerization of diacetylenes typically show an autocatalytic behavior, with an induction period followed by a rapid reaction phase. nih.govresearchgate.net Isoconversional kinetic analysis of DSC data can reveal the complexity of the reaction mechanism. In the solid state, the activation energy often varies with conversion, indicating a multi-step kinetic behavior. nih.gov In contrast, liquid-state polymerization may be governed by a more well-defined rate-limiting step. nih.gov
Solution-Phase Polymerization Studies and Control of Polymer Structure
While solid-state polymerization offers a high degree of control over the polymer's stereochemistry, solution-phase polymerization provides an alternative route that can be more versatile for certain applications. sciengine.comrsc.org In solution, the polymerization of diacetylene derivatives can be achieved, although controlling the polymer structure can be more challenging due to the lack of a pre-organized monomer lattice. sciengine.comrsc.org
One approach to control the polymerization in solution is through the self-assembly of diacetylene monomers into ordered aggregates, such as nanofibers or vesicles. rsc.org Hydrogen bonding and other non-covalent interactions can be utilized to direct the assembly of monomers into a favorable arrangement for topochemical polymerization upon photoirradiation. rsc.org This method allows for the formation of conjugated polymers in solution under mild, additive-free conditions. rsc.org
The polymerization of aggregates of naphthalenediimide-substituted diacetylenes in solution has been reported, which can be initiated by UV light or even by selective excitation of the naphthalenediimide moiety. acs.org This suggests a potential mechanism involving photoinduced electron transfer. acs.org The resulting polydiacetylenes from solution-phase polymerization of aggregates can be soluble in common organic solvents, facilitating their processing and characterization. acs.org
Influence of the Naphthalene (B1677914) Substituent on Polymerization Control and Resulting Morphologies
The nature of the substituent group attached to the diacetylene moiety has a profound impact on the polymerization process and the morphology of the resulting polymer. The naphthalene substituent in this compound is expected to exert significant steric and electronic effects.
In solid-state polymerization, the bulky naphthalene group will influence the crystal packing of the monomer, which is a critical factor for reactivity. ulsu.ru Achieving the required alignment for topochemical polymerization can be challenging with large aromatic substituents. acs.org The steric hindrance from the naphthalene group may affect the rotational barrier of the polymer chains, influencing the properties of the resulting polymer. nasa.gov The introduction of a naphthalene group into a polymer network has been shown to improve porosity and adsorption properties in other polymer systems. mdpi.com
Cycloaddition Reactions Involving the Diyne Unit
The diyne unit of this compound is a versatile building block for cycloaddition reactions, providing access to complex carbocyclic and heterocyclic structures.
Theoretical and Computational Chemistry of 2 Hexa 2,4 Diynylnaphthalene
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of polyyne systems, offering a balance between computational cost and accuracy. For 2-hexa-2,4-diynylnaphthalene, DFT calculations are instrumental in elucidating its intrinsic molecular properties.
The geometry of this compound is characterized by the planar naphthalene (B1677914) moiety and the linear hexa-2,4-diyne chain. Computational models, such as those performed with the M06-2X method, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The key conformational flexibility in this molecule arises from the rotation around the single bond connecting the naphthalene ring to the diyne chain.
The planarity of the naphthalene ring system is a dominant feature, and the linear geometry of the diyne chain is also well-established. The most significant conformational variable is the dihedral angle between the plane of the naphthalene ring and the axis of the diyne chain. Computational studies on related 2-aryl-substituted compounds suggest that the rotational barrier around this bond is influenced by steric and electronic factors. elsevierpure.com For instance, the interaction between the ortho-hydrogens of the naphthalene ring and the diyne chain will create a rotational energy profile with distinct minima and maxima.
Table 1: Predicted Rotational Barriers for an Analogous Aryl-Alkyne System This table presents representative data for a model aryl-alkyne system to illustrate the concept of rotational barriers. Specific values for this compound would require dedicated calculations.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 | Eclipsed |
| 60 | 0.5 | Gauche |
| 90 | 0.0 | Perpendicular (Most Stable) |
| 120 | 0.5 | Gauche |
| 180 | 2.5 | Eclipsed |
Data is illustrative and based on general principles of aryl-alkyne rotational barriers.
The most stable conformation is typically one that minimizes steric hindrance, which in this case would likely be a non-planar arrangement where the diyne chain is not fully eclipsed with the naphthalene ring. elsevierpure.com
Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in this molecule are expected to be dominated by π-π* transitions involving the conjugated system of the naphthalene ring and the polyyne chain.
Similarly, DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical 1H and 13C NMR spectra that can be compared with experimental data for structural verification.
Table 2: Simulated Spectroscopic Data for a Structurally Related Diyne Compound The following data is for a dimeric compound containing a hexa-2,4-diyne linker and chromone (B188151) end-groups, serving as an analogue to estimate the spectroscopic properties of this compound. researchgate.net
| Property | Predicted Value |
| UV-Vis (λmax) | ~320 nm, ~280 nm |
| 1H NMR (δ, ppm) | Aromatic Protons: 7.0-8.5 ppm; Alkynyl Protons: ~2.5 ppm |
| 13C NMR (δ, ppm) | Aromatic Carbons: 120-135 ppm; Alkynyl Carbons: 65-85 ppm |
These values are based on the analogue 2,2'-[(1E,1'E)-{[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one) and may differ for this compound. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a crucial role in understanding the reactivity of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, thereby elucidating the detailed reaction mechanism.
For diynes, several types of reactions are of interest, including cycloadditions and transition-metal-catalyzed transformations. For instance, DFT calculations have been used to study the mechanism of Ni-catalyzed [2+2+2] cycloaddition of unsymmetrical diynes with CO2. mdpi.com Such studies reveal the intricate details of oxidative coupling and the factors that control regioselectivity. Another area of investigation is the gold-catalyzed cascade reactions of diynes, which can lead to the formation of complex polycyclic aromatic systems. rsc.orgrsc.org
Computational analysis of these reaction pathways involves locating the transition state structures and calculating the activation energies. This information is vital for predicting the feasibility of a reaction and for designing catalysts that can promote specific outcomes.
Analysis of Intermolecular Interactions and Self-Assembly Tendencies
The extended π-system of this compound suggests a propensity for intermolecular interactions, particularly π-π stacking. Computational studies on related naphthalene-based systems, such as naphthalenediimides, have shown that these molecules can self-assemble into well-ordered nanostructures. kuleuven.benih.gov The driving forces for this self-assembly are a combination of π-π interactions between the naphthalene cores and other non-covalent interactions.
For this compound, computational models can be used to calculate the binding energies of different dimeric and larger aggregate structures. By analyzing the geometry and energetics of these assemblies, it is possible to predict the most likely modes of self-assembly, whether it be into one-dimensional stacks, two-dimensional sheets, or other morphologies. These theoretical predictions are crucial for understanding and controlling the formation of supramolecular structures from this molecule.
Rational Design Principles for Functionalized Diynylnaphthalene Systems through Computational Approaches
Computational chemistry provides a powerful platform for the rational design of new functional materials based on the this compound scaffold. By systematically modifying the structure of the molecule in silico, it is possible to tune its electronic, optical, and self-assembly properties.
For example, the introduction of electron-donating or electron-withdrawing groups onto the naphthalene ring can be used to modulate the HOMO-LUMO gap of the molecule, thereby altering its absorption and emission properties. beilstein-journals.org Computational screening of different functional groups can identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, computational modeling can guide the design of diynylnaphthalene derivatives with enhanced self-assembly capabilities. By strategically placing functional groups that can participate in specific non-covalent interactions, such as hydrogen bonding or halogen bonding, it is possible to direct the formation of desired supramolecular architectures. nih.gov This rational design approach, underpinned by theoretical calculations, accelerates the discovery and development of novel materials with tailored functionalities.
Advanced Materials Applications of 2 Hexa 2,4 Diynylnaphthalene and Its Derivatives
Design and Synthesis of Polydiacetylene-Based Materials Derived from 2-Hexa-2,4-diynylnaphthalene
The synthesis of polydiacetylenes (PDAs) from monomers like this compound is typically achieved through topochemical polymerization. This process involves a 1,4-addition reaction across the diacetylene units of monomer crystals, often initiated by heat or UV irradiation. mdpi.com The resulting polymers feature a distinctive backbone of alternating alkene-alkyne structures. mdpi.com
Another significant method for creating polymers from bis-acetylenic monomers is oxidative coupling, such as the Hay reaction. mdpi.com This process can yield amorphous polymers that are soluble in polar organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide. researchgate.net These polymers can serve as precursors, which can later be cross-linked into robust polydiacetylene networks through heating or irradiation, yielding strong, transparent, and photosensitive materials. researchgate.net
The creation of ordered nanostructures is crucial for harnessing the properties of PDA-based materials. Various techniques have been developed to fabricate thin films and nanofibers from diacetylene derivatives.
Thin Films: The layer-by-layer (LBL) assembly technique is a powerful method for constructing multilayered thin films. nih.gov In a process applicable to diacetylene-containing molecules, monolayers can be deposited on a substrate by alternating immersion in solutions containing the monomer and a linking agent, such as a metal ion (e.g., Zr⁴⁺) that coordinates with functional groups on the monomer. nih.gov This self-terminating procedure allows for precise control over the film thickness. Subsequent UV irradiation polymerizes the monomer layers to form a stable polydiacetylene film. nih.gov A linear relationship between the number of deposited layers and the material's absorbance indicates a uniform and consistent deposition process. nih.gov
Nanofibers and Nanotubes: Template-assisted synthesis is employed to create well-defined one-dimensional nanostructures. By using nanoporous alumina (B75360) templates, diacetylene monomers can be self-assembled on the inner walls of the pores. nih.gov Polymerization via photoirradiation then yields polydiacetylene nanotubes. nih.gov Furthermore, nanofibers can be produced and integrated into composite structures. For instance, electrospun nanofibers can be embedded within a polymer matrix, such as gelatin, to create robust, handleable thin hybrid films with an average thickness of just a few micrometers. nih.gov
The extensive π-electron delocalization in the backbone of polydiacetylenes derived from this compound makes them exceptional candidates for non-linear optical (NLO) applications. analis.com.my Organic NLO materials are of great interest due to their potential for large nonlinear responses and fast switching times. analis.com.my
The NLO properties arise from the interaction of the material with high-intensity light, leading to phenomena like Second Harmonic Generation (SHG). Research on polymers containing polar diacetylene chromophores has demonstrated outstanding quadratic NLO properties. mdpi.com For example, oriented films of a poly(2,5-bis(but-2-ynyloxy) benzoate) derivative showed significant and stable SHG effects. mdpi.com The macroscopic NLO coefficients for this material were measured to be substantial, highlighting its potential for use in optoelectronic and photonic devices. mdpi.com
Computational methods like Density Functional Theory (DFT) are often used to predict and understand the NLO properties of these materials. analis.com.my Calculations can determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the first hyperpolarizability (βtot), which is a measure of the second-order NLO response at the molecular level. analis.com.my For a related naphthalen-1-yl ethynylated-chalcone derivative, DFT calculations predicted a high βtot value, indicating strong NLO properties stemming from its π-conjugated system. analis.com.my
| Polymer System | NLO Property | Measured/Calculated Value | Significance |
|---|---|---|---|
| Poly(2,5-bis(but-2-ynyloxy) benzoate) derivative mdpi.com | Macroscopic NLO Coefficient (χzzz(2)) | 280 ± 10 pm V−1 | High second-order susceptibility for SHG applications. |
| Poly(2,5-bis(but-2-ynyloxy) benzoate) derivative mdpi.com | Macroscopic NLO Coefficient (χzxx(2)) | 100 ± 10 pm V−1 | Indicates significant off-diagonal tensor components. |
| Naphthalen-1-yl ethynylated-chalcone derivative analis.com.my | First Hyperpolarizability (βtot) | 420.51 x 10-30 esu | Strong molecular-level NLO response predicted by DFT. |
| Porphyrin-g-C3N4/PMMA Composite frontiersin.org | Imaginary Third-Order Susceptibility (Im[χ(3)]) | 2.36 × 10–10 esu | Excellent third-order NLO performance for optical limiting. |
Supramolecular Assembly and Self-Organization of this compound Derivatives
Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For derivatives of this compound, the planar and electron-rich naphthalene (B1677914) units are highly conducive to π–π stacking interactions, which are a primary driving force for self-organization.
Studies on other complex molecules, such as alkynylplatinum(II) terpyridine complexes, demonstrate how such assemblies can be induced. rsc.org In these systems, the formation of metal-metal and π–π stacking interactions leads to significant changes in the material's optical and electronic properties, including shifts in UV-vis absorption and the emergence of near-infrared (NIR) emission. rsc.org The self-assembly process can be highly sensitive to the surrounding microenvironment. rsc.org This principle is directly applicable to this compound derivatives, where the controlled assembly into ordered architectures is key to achieving the necessary alignment for efficient topochemical polymerization and for maximizing NLO effects.
Exploration of Chemo-Responsive and Stimuli-Responsive Material Properties (e.g., Chromatic Transitions, Mechanochromism)
Polydiacetylenes are renowned for their stimuli-responsive behavior, particularly their dramatic chromatic transitions. mdpi.com These materials often exhibit a blue-to-red color change in response to external stimuli such as temperature, mechanical stress (mechanochromism), pH, or the presence of specific chemical analytes. mdpi.com
This transition is due to a change in the conformation of the polymer backbone. The "blue" phase corresponds to a planar, fully-conjugated polymer backbone with a lower energy absorption, while the "red" phase represents a less-ordered, twisted conformation with a higher energy absorption. The application of stress or interaction with a chemical species can disrupt the planarity of the backbone, inducing the color change. This property makes polydiacetylenes derived from monomers like this compound highly promising for use as visual sensors and indicators.
Integration into Hybrid Material Systems and Composite Structures
Hybrid materials are composites where at least one of the constituent phases is on the nanometer scale. wikipedia.org Integrating this compound-based polymers into such systems can create materials with novel or enhanced properties. These hybrids can be classified based on the nature of the interaction between the organic polymer and the second phase, which can range from weak van der Waals forces (Class I) to strong covalent bonds (Class II). wikipedia.org
Methods for creating these composites include:
Future Directions and Emerging Research Avenues for 2 Hexa 2,4 Diynylnaphthalene
Development of Novel and Sustainable Synthetic Strategies for Naphthalene-Diynyl Architectures
The future synthesis of 2-hexa-2,4-diynylnaphthalene and its derivatives will prioritize efficiency, selectivity, and environmental sustainability. Research is moving beyond traditional methods like Glaser-Hay coupling, which often require stoichiometric copper reagents and can lead to undesired homocoupled byproducts. Emerging strategies focus on catalytic, atom-economical transformations that offer greater control and compatibility with diverse functional groups.
Key future research directions in synthesis include:
Catalyst-Controlled Cross-Coupling: Developing highly selective catalysts for the cross-coupling of a naphthalene-bearing terminal alkyne with a second alkyne unit. Modern methods using catalysts based on palladium, copper, and gold are promising. For instance, protocols using hydroxyapatite-supported copper(I) for Sonogashira couplings or imidazolium (B1220033) aurates for oxidative couplings represent greener alternatives that operate under mild conditions. organic-chemistry.org
Alkyne Metathesis: The application of alkyne metathesis using well-defined molybdenum or tungsten catalysts offers a powerful route to construct conjugated polyynes from simpler diyne precursors. chemrxiv.orgchemrxiv.org This could allow for the synthesis of longer naphthalene-polyynyl systems with precise control over chain length.
C-H Functionalization: A highly attractive, atom-economical approach involves the direct C-H alkynylation of naphthalene (B1677914) precursors. This would bypass the need to pre-functionalize the naphthalene ring with a halide or triflate, reducing waste and synthetic steps. Transition metal-catalyzed C-H activation is a rapidly advancing field that could provide a direct and efficient entry to these architectures. nih.gov
Flow Chemistry and Solid-Phase Synthesis: The adoption of continuous flow reactors can enhance reaction safety, reproducibility, and scalability while minimizing solvent usage. mdpi.com Similarly, solid-supported synthesis, where one of the alkyne components is attached to a resin, can simplify purification and allow for the rapid generation of derivative libraries for property screening. wm.edunih.gov
Table 1: Comparison of Traditional and Emerging Synthetic Strategies
| Synthetic Strategy | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Glaser-Hay Coupling | Oxidative homocoupling or cross-coupling of terminal alkynes using copper salts and an oxidant (e.g., O2). | Well-established, simple reagents. | Improving selectivity for cross-coupling over homocoupling; reducing catalyst loading. |
| Cadiot-Chodkiewicz Coupling | Copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. | Excellent for unsymmetrical diynes. | Developing stable, non-explosive haloalkyne precursors; milder reaction conditions. |
| Catalytic C-H Alkynylation | Direct coupling of a naphthalene C-H bond with an alkyne, catalyzed by a transition metal (e.g., Rh, Ru, Pd). | High atom economy, fewer synthetic steps, reduced waste. | Improving regioselectivity on the naphthalene core; expanding substrate scope. nih.gov |
| Alkyne Metathesis | Catalytic redistribution of alkyne fragments to form new polyynes. | Enables synthesis of longer, complex polyynes and macrocycles. chemrxiv.org | Designing more active and selective catalysts; application to aryl-capped polyynes. chemrxiv.org |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The conjugated diyne moiety in this compound is not merely a static structural element; it is a reactive hub for constructing more complex molecular frameworks. Future research will increasingly leverage this reactivity in novel chemical transformations.
Emerging areas of exploration include:
Cycloaddition Reactions: The diyne system is an ideal substrate for a range of cycloaddition reactions. Research into metal-catalyzed [2+2+2] cycloadditions with other alkynes could yield complex, functionalized aromatic and heterocyclic systems in a single step. nih.gov Furthermore, exploring its role as a "diene" component in dehydro-Diels-Alder reactions could provide rapid access to novel polycyclic aromatic hydrocarbons (PAHs). libretexts.orgrsc.org
Ruthenium-Vinylidene Intermediates: The terminal alkyne of a precursor to this compound can react with ruthenium catalysts to form highly reactive vinylidene intermediates. These species can undergo subsequent transformations like anti-Markovnikov additions or pericyclic reactions, opening pathways to compounds not accessible through traditional alkyne chemistry. scispace.com
Cascade Reactions: The unique electronic structure of the diyne can be exploited to trigger cascade reactions. For example, transition-metal-catalyzed C-H functionalization can be coupled with in-situ annulations, where the diyne acts as a linchpin to build complex heterocyclic structures fused to the naphthalene core. nih.gov
Polymerization on Surfaces: Beyond conventional bulk polymerization, initiating the polymerization of this compound directly on conductive or semiconductive surfaces (e.g., gold, silicon) could lead to the formation of oriented, one-dimensional molecular wires. Such structures are of immense interest for applications in molecular electronics.
Advanced Characterization Techniques for Polymerized and Self-Assembled States
Upon exposure to stimuli like UV light or heat, diynes like this compound can undergo topochemical polymerization to form highly conjugated polydiacetylenes (PDAs). These polymers exhibit a characteristic blue-to-red color transition in response to environmental changes. rsc.orgwikipedia.org Future research will employ sophisticated techniques to understand and control this process at the nanoscale.
Key characterization avenues include:
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be crucial for visualizing the morphology of the polymerized state. azom.combruker.com High-resolution AFM can map the domains and defects in thin films, while STM can potentially image individual polymer chains on conductive substrates, providing unprecedented insight into their alignment and electronic structure. researchgate.netmpg.de
Resonance Raman Spectroscopy: This technique is exceptionally sensitive to the conjugated backbone of PDAs. It can be used to precisely quantify the strain on the polymer chain during the blue-to-red transition, as the vibrational frequencies of the C=C and C≡C bonds are directly related to the effective conjugation length. nih.gov
Time-Resolved Spectroscopy: Using femtosecond pump-probe spectroscopy, researchers can monitor the ultrafast dynamics of the electronic and structural changes that occur during the chromatic transition. This is essential for understanding the fundamental photophysics of these materials and designing them for applications in optical switching and sensing.
Synchrotron-Based X-ray Techniques: Grazing-incidence X-ray diffraction (GIXD) and other synchrotron methods can provide detailed information on the packing and orientation of both the monomer crystals and the resulting polymer chains within thin films, which is critical for optimizing their solid-state properties.
Tailoring Material Properties for Specific Technological Implementations beyond Current Applications
The ultimate goal of studying this compound is to harness its unique properties for real-world applications. The naphthalene moiety provides a versatile handle for tuning the electronic, optical, and self-assembly characteristics of the resulting polydiacetylene. Future work will focus on moving beyond general-purpose sensors to create materials designed for specific, high-performance roles.
Future technological implementations to be explored:
Organic Electronics: The rigid, conjugated backbone of polymerized this compound makes it a candidate for use as a semiconductor in organic field-effect transistors (OFETs) or as a molecular wire. The naphthalene group can enhance π-stacking interactions, potentially improving charge carrier mobility. nbinno.com
Selective Chemosensors: While PDAs are known to respond to general stimuli like heat and pressure, the focus will shift to creating highly selective sensors. By chemically modifying the naphthalene ring with specific receptor groups, it may be possible to design sensors that undergo a colorimetric response only in the presence of a particular analyte, such as a specific environmental pollutant or a biological marker. mdpi.comnih.gov
Smart Coatings and Textiles: Integrating these molecules into coatings or weaving them into fabrics could lead to materials that change color to indicate mechanical stress, UV degradation, or exposure to specific chemicals. The reversibility of the color change is a key research challenge that, if solved, could lead to reusable indicators. wikipedia.org
Non-linear Optical (NLO) Materials: The extensive π-conjugation in both the monomer and the polymer suggests significant third-order NLO properties. This makes them attractive for applications in optical limiting and all-optical switching devices. The naphthalene group can be functionalized to further enhance these properties.
Table 2: Potential Applications and Key Properties to Optimize
| Potential Application Area | Key Property of Naphthalene-Diynyl System | Future Research Goal |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | π-conjugation and intermolecular π-stacking. nbinno.com | Enhance charge carrier mobility through controlled molecular packing and orientation. |
| Selective Analyte Sensors | Stimuli-responsive colorimetric/fluorescent transition. rsc.orgresearchgate.net | Introduce specific recognition sites on the naphthalene ring for high-selectivity sensing. |
| "Smart" Stress-Sensing Coatings | Mechanochromism (color change with mechanical stress). | Improve the sensitivity and reversibility of the chromatic response to mechanical strain. |
| Optical Data Storage/Processing | Large third-order nonlinear optical susceptibility. | Synthesize derivatives with enhanced NLO coefficients and process them into high-quality thin films. spiedigitallibrary.org |
Q & A
Q. What systematic review frameworks are recommended for evaluating the toxicological risks of 2-hexa-2,4-diynylnaphthalene?
Q. How are exposure routes standardized in toxicity studies for naphthalene derivatives?
Experimental designs for exposure routes (inhalation, oral, dermal) follow protocols outlined in toxicological profiles. For example, inhalation studies require controlled dosing chambers, oral studies use gavage or dietary administration, and dermal studies apply measured doses to shaved skin. These protocols ensure reproducibility and alignment with regulatory guidelines. Supporting data from parenteral routes (e.g., intravenous) may also inform mechanistic insights but are classified as supplementary .
Q. What inclusion criteria are used to select studies for toxicological assessments of this compound?
Key inclusion criteria encompass:
- Species : Human observational studies (cohort, case-control) and laboratory mammals (rodents, non-rodents).
- Health Outcomes : Systemic effects (e.g., hepatic, renal), carcinogenicity, and organ-specific pathologies.
- Exposure Duration : Acute, subchronic, and chronic studies. Studies lacking dose-response data or with unverified exposure metrics are excluded .
Advanced Questions
Q. How should researchers assess the risk of bias in experimental animal studies on this compound?
Risk of bias is evaluated using standardized questionnaires (Table C-7):
- Randomization : Were doses/exposure levels adequately randomized?
- Allocation Concealment : Was group assignment blinded?
- Outcome Reporting : Were all measured outcomes fully reported? Studies are rated as High/Moderate/Low/Very Low confidence based on "yes" responses to these criteria. For instance, a study with three "yes" responses receives Moderate confidence, while one with two receives Low confidence .
Q. What strategies resolve contradictions in toxicological data across studies on naphthalene derivatives?
Contradictions are addressed through:
- Empirical Falsification : Replicating studies under standardized conditions to identify methodological discrepancies.
- Heterogeneity Analysis : Applying meta-analytical tools to integrate data from epidemiological and animal studies, adjusting for confounding variables (e.g., exposure duration, species-specific metabolism).
- Weight-of-Evidence : Prioritizing high-confidence studies (≥3 "yes" in risk of bias assessments) to reconcile conflicting results .
Q. How can biomonitoring data improve risk assessment for this compound?
Biomonitoring involves measuring metabolites (e.g., naphthoquinones) in urine or blood to estimate internal exposure doses. For occupational populations, paired environmental monitoring (air, soil) and biomarker analysis (e.g., DNA adducts) enhance dose-response modeling. This approach is critical for extrapolating animal toxicity data to human health risk thresholds .
Q. What statistical methods integrate heterogeneous data from epidemiological and animal studies?
Q. Table 1. Confidence Ratings in Toxicological Studies
| Criteria Met (Yes Responses) | Confidence Level | Implications for Evidence |
|---|---|---|
| 4 | High | Strong support for hazard conclusions |
| 3 | Moderate | Limited but credible evidence |
| ≤2 | Low/Very Low | Insufficient for standalone conclusions |
| Adapted from risk of bias assessment frameworks . |
Q. Table 2. Key Health Outcomes in Naphthalene Derivative Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
